molecular formula C9H18Cl2N2O B14717546 1,3-Bis(1-chloro-2-methylpropan-2-yl)urea CAS No. 13991-71-4

1,3-Bis(1-chloro-2-methylpropan-2-yl)urea

Cat. No.: B14717546
CAS No.: 13991-71-4
M. Wt: 241.16 g/mol
InChI Key: XMGKJNXPMLOQAS-UHFFFAOYSA-N
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Description

1,3-Bis(1-chloro-2-methylpropan-2-yl)urea is a chemical compound with the molecular formula C9H18Cl2N2O It is characterized by the presence of two 1-chloro-2-methylpropan-2-yl groups attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(1-chloro-2-methylpropan-2-yl)urea typically involves the reaction of 1-chloro-2-methylpropan-2-amine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1-chloro-2-methylpropan-2-yl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and urea derivatives.

    Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted urea derivatives.

    Hydrolysis: Production of amine and urea derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

1,3-Bis(1-chloro-2-methylpropan-2-yl)urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(1-chloro-2-methylpropan-2-yl)urea involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(1-chloro-2-methylpropan-2-yl)guanidine
  • 1,3-Bis(1-chloro-2-methylpropan-2-yl)thiourea
  • 1,3-Bis(1-chloro-2-methylpropan-2-yl)carbamate

Uniqueness

1,3-Bis(1-chloro-2-methylpropan-2-yl)urea is unique due to its specific chemical structure, which imparts distinct reactivity and properties

Properties

CAS No.

13991-71-4

Molecular Formula

C9H18Cl2N2O

Molecular Weight

241.16 g/mol

IUPAC Name

1,3-bis(1-chloro-2-methylpropan-2-yl)urea

InChI

InChI=1S/C9H18Cl2N2O/c1-8(2,5-10)12-7(14)13-9(3,4)6-11/h5-6H2,1-4H3,(H2,12,13,14)

InChI Key

XMGKJNXPMLOQAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCl)NC(=O)NC(C)(C)CCl

Origin of Product

United States

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